1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-(Propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using isopropyl bromide and propyl bromide in the presence of a base such as potassium carbonate.
Amine Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, alcohols, and amines, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(Propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-2-Methyl-propyl)pyrazol-4-yl]boronic acid pinacol ester: A boronic acid derivative used in organic synthesis.
2-Methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol: Another boronic ester with applications in Suzuki coupling reactions.
Uniqueness
1-(Propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-propan-2-yl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-4-7-17-10-12(9-16-17)8-14-13-5-6-15-18(13)11(2)3/h5-6,9-11,14H,4,7-8H2,1-3H3 |
InChI Key |
BXWJQUIEHMKJOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=CC=NN2C(C)C |
Origin of Product |
United States |
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